6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine
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Overview
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is an organic compound that features a benzoxazepine ring fused with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, with a boronic acid derivative under controlled conditions . The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the cyclization and boronation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the boron atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazepines .
Scientific Research Applications
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The benzoxazepine ring can interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: This compound features a similar dioxaborolane group but with a different ring structure, leading to distinct chemical properties and applications.
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one: Another structurally related compound with a chromenone ring, used in different synthetic and biological contexts.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its combination of a benzoxazepine ring and a dioxaborolane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-5-7-13-11(12)10-18-9-8-17-13/h5-7,17H,8-10H2,1-4H3 |
InChI Key |
ZOWOQINCDCVTQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3COCCNC3=CC=C2 |
Origin of Product |
United States |
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